molecular formula C15H28O2 B3053966 2-Methylcyclohexyl octanoate CAS No. 5726-25-0

2-Methylcyclohexyl octanoate

Cat. No.: B3053966
CAS No.: 5726-25-0
M. Wt: 240.38 g/mol
InChI Key: ZFUKUODGBHPRJR-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl octanoate is an ester compound that is often found in essential oils, particularly in the oil of Helichrysum italicum (Roth) G. Don . This compound is known for its aromatic properties and is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexyl octanoate can be synthesized through the esterification of 2-methylcyclohexanol with octanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to isolate the ester from the reaction mixture .

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl octanoate primarily involves its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to antimicrobial effects by disrupting the integrity of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylcyclohexyl octanoate is unique due to its specific combination of a cyclohexyl ring with an octanoate ester group, which imparts distinct aromatic and chemical properties. Its presence in Helichrysum italicum essential oil also contributes to its unique profile in natural product chemistry .

Properties

IUPAC Name

(2-methylcyclohexyl) octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-12-15(16)17-14-11-9-8-10-13(14)2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKUODGBHPRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282151
Record name 2-methylcyclohexyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5726-25-0
Record name NSC24734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylcyclohexyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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